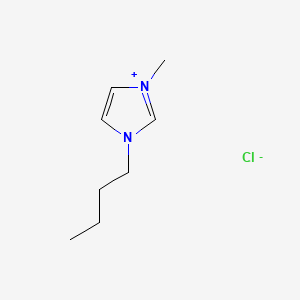






|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[Cl:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[Cl-:7].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:8][CH2:9][CH2:10][CH3:11])[CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
487 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=NC=C1
|
|
Name
|
|
|
Quantity
|
549 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was set from 75 to 80° C
|
|
Type
|
WAIT
|
|
Details
|
The reaction was continued for three days
|
|
Duration
|
3 d
|
|
Type
|
WASH
|
|
Details
|
Then, the product was washed with ethyl acetate five times
|
|
Type
|
CUSTOM
|
|
Details
|
After that, it was dried in vacuum for three days
|
|
Duration
|
3 d
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Cl-].C[N+]1=CN(C=C1)CCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |